3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol is a chemical compound that belongs to the class of imidazo[1,5-a]pyrazines This compound is characterized by its unique structure, which includes an imidazo[1,5-a]pyrazine core substituted with a phenol group and a 2,6-dimethylanilino group
Vorbereitungsmethoden
The synthesis of 3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol typically involves multi-step synthetic routes. One common method includes the cyclocondensation of appropriate precursors to form the imidazo[1,5-a]pyrazine core, followed by functionalization with the phenol and 2,6-dimethylanilino groups. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives under specific conditions.
Reduction: The imidazo[1,5-a]pyrazine core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and anilino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as luminescent materials and sensors
Wirkmechanismus
The mechanism of action of 3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act by inhibiting specific enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These compounds share a similar core structure but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific substitution with the phenol and 2,6-dimethylanilino groups, which confer distinct chemical and biological properties .
Similar compounds include:
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,5-a]pyridines
Eigenschaften
CAS-Nummer |
849200-12-0 |
---|---|
Molekularformel |
C20H18N4O |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3-[8-(2,6-dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol |
InChI |
InChI=1S/C20H18N4O/c1-13-5-3-6-14(2)19(13)23-20-18-10-21-12-24(18)17(11-22-20)15-7-4-8-16(25)9-15/h3-12,25H,1-2H3,(H,22,23) |
InChI-Schlüssel |
HTOWFTXIFYQJQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.